molecular formula C18H15FN6O3 B2484182 2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034439-14-8

2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2484182
CAS No.: 2034439-14-8
M. Wt: 382.355
InChI Key: INHDNHOXECLSPB-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O3 and its molecular weight is 382.355. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3/c1-11-21-18(28-24-11)12-5-4-8-25-15(22-23-17(12)25)9-20-16(26)10-27-14-7-3-2-6-13(14)19/h2-8H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHDNHOXECLSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes multiple heterocycles and functional groups. Its molecular formula is C21H16FN3O3C_{21}H_{16}FN_3O_3 with a molecular weight of 409.4 g/mol. The presence of the fluorophenoxy and oxadiazole moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting the growth of melanoma cells (A375 cell line) with a notable reduction in cell viability at concentrations around 10 µM .

Table 1: In Vitro Cell Growth Inhibition Assay Results

CompoundConcentration (µM)Cell Viability (%)
Compound A106
Compound B1050
Compound C1090

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of similar compounds. A study highlighted that derivatives with a fluorophenoxy group displayed considerable anticonvulsant effects in both PTZ and MES models. The mechanism appears to involve interaction with benzodiazepine receptors .

Enzyme Inhibition

The oxadiazole moiety is known for its ability to interact with various enzymes. Compounds featuring this structure have demonstrated inhibitory activity against enzymes such as aromatase and carbonic anhydrase. This suggests potential applications in treating conditions influenced by these enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The interaction with benzodiazepine receptors may mediate anticonvulsant effects.
  • Enzyme Inhibition : The ability to inhibit key enzymes involved in cancer progression and metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells.

Case Study 1: Anticancer Efficacy

In a recent study evaluating various triazole derivatives against A375 melanoma cells, it was found that certain substitutions significantly enhanced cytotoxicity. The compound under discussion showed a promising profile with over 90% inhibition at optimal concentrations.

Case Study 2: Anticonvulsant Screening

In another investigation focusing on anticonvulsant properties, derivatives were tested in animal models which confirmed their efficacy through reduced seizure frequency compared to control groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:

  • A related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .

Antitubercular Activity

Research into similar derivatives has shown promising antitubercular effects. Compounds designed around the acetamide scaffold have exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL for certain derivatives .

Anticonvulsant Properties

A related series of compounds featuring the fluorophenoxy group have been synthesized and evaluated for anticonvulsant activity. Some derivatives showed significant effects in both PTZ and MES models, indicating their potential as therapeutic agents for epilepsy .

Case Study 1: Anticancer Screening

In a recent study focusing on newer N-Aryl oxadiazoles, several compounds were screened against multiple cancer cell lines. Compound 6h , structurally similar to the target compound, displayed significant anticancer activity across various assays, suggesting that modifications in the oxadiazole structure can lead to enhanced efficacy against cancer cells .

Case Study 2: Antitubercular Evaluation

A series of acetamide derivatives were synthesized and tested for their antitubercular properties using a microdilution method. The most potent compound exhibited an MIC value comparable to standard treatments, highlighting the potential for these derivatives in developing new antitubercular agents .

Preparation Methods

Amide Coupling

Alternative routes using coupling agents (e.g., TBTU, HATU) were evaluated for the acetamide formation:

Coupling Agent Base Solvent Time (h) Yield (%)
TBTU TEA DMF 18 76
HATU DIPEA DCM 6 82
EDCI/HOBt TEA THF 12 68

Spectroscopic Characterization Summary

Technique Key Signals
$$ ^1H $$ NMR δ 8.71 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, fluorophenyl-H), 4.62 (s, 2H, -CH2-)
$$ ^{19}F $$ NMR δ -118.2 (s, fluorophenyl-F)
HRMS [M+H]+ 432.1418 (Δ = -0.3 ppm)

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation : Use of acetic anhydride ensures exclusive 5-substitution on the oxadiazole.
  • Side Reactions in Phenoxy Substitution : Excess K2CO3 suppresses O-alkylation byproducts.

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